Edaravone D5 - 1228765-67-0

Edaravone D5

Catalog Number: EVT-1752377
CAS Number: 1228765-67-0
Molecular Formula: C10H10N2O
Molecular Weight: 179.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Edaravone was first synthesized in 1883 by Hermann Knorr through the reaction of phenylhydrazine with ethyl acetoacetate. Its classification as an antioxidant stems from its chemical structure, which allows it to effectively neutralize reactive oxygen species. Edaravone D5, being a deuterated form, is utilized in pharmacokinetic studies to better understand the drug's metabolism and distribution in biological systems.

Synthesis Analysis

Methods and Technical Details

The synthesis of Edaravone D5 involves several steps, typically starting from commercially available precursors. The process can be outlined as follows:

  1. Formation of the Pyrazolone Ring: The initial step involves the condensation of phenylhydrazine with a suitable carbonyl compound to form the pyrazolone structure.
  2. Deuteration: In this step, specific hydrogen atoms are replaced with deuterium to create Edaravone D5. This can be achieved through various methods, including using deuterated solvents or reagents during the synthesis.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels.

The specific conditions and reagents used can vary depending on the desired yield and purity of Edaravone D5.

Molecular Structure Analysis

Structure and Data

Edaravone D5 retains the core structure of edaravone but incorporates deuterium at specific positions. The molecular formula for edaravone is C9H10N2OC_9H_{10}N_2O, while the deuterated version has a formula of C9D10N2OC_9D_{10}N_2O.

  • Molecular Weight: The molecular weight of Edaravone D5 is slightly higher due to the presence of deuterium.
  • Chemical Structure: The compound features a pyrazolone ring with a methyl group at position 3 and a phenyl group at position 1, similar to its parent compound.
Chemical Reactions Analysis

Reactions and Technical Details

Edaravone D5 undergoes various chemical reactions typical for pyrazolines:

  1. Antioxidant Activity: It reacts with reactive oxygen species through hydrogen atom transfer, effectively neutralizing free radicals.
  2. Knoevenagel Condensation: This reaction can occur when edaravone D5 is combined with aldehydes or ketones, leading to the formation of more complex molecules.
  3. Stability Studies: Deuteration can enhance the stability of edaravone in biological media due to the kinetic isotope effect, which influences reaction rates.
Mechanism of Action

Process and Data

The mechanism by which Edaravone D5 exerts its neuroprotective effects involves several key processes:

  1. Radical Scavenging: Edaravone D5 effectively scavenges peroxyl radicals and other reactive species, reducing oxidative stress in neuronal tissues.
  2. Inhibition of Lipid Peroxidation: By preventing lipid peroxidation, it protects cellular membranes from damage.
  3. Cell Signaling Modulation: The compound may also modulate signaling pathways associated with cell survival and apoptosis, contributing to its protective effects against neurodegeneration.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Edaravone D5 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: The melting point may be slightly altered compared to edaravone due to deuteration.
  • Stability: The presence of deuterium can enhance the stability of Edaravone D5 under various conditions, making it suitable for long-term studies.

Relevant Data or Analyses

Studies have shown that the pharmacokinetic profile of Edaravone D5 differs from that of its non-deuterated counterpart, providing insights into its metabolism and distribution in vivo.

Applications

Scientific Uses

Edaravone D5 has several applications in scientific research:

  1. Pharmacokinetic Studies: Its deuterated nature allows for precise tracking in metabolic studies, helping researchers understand drug behavior in biological systems.
  2. Neuroprotection Research: It is used in studies investigating oxidative stress-related diseases, including stroke and neurodegenerative disorders.
  3. Drug Development: As an analog of edaravone, it serves as a model compound for developing new antioxidants with improved efficacy or safety profiles.
Analytical Methodologies for Edaravone D5 in Pharmacokinetic Studies

Role of Edaravone D5 as an Isotopically Labeled Internal Standard

Edaravone-d5 (3-methyl-1-(phenyl-d5)-1H-pyrazol-5-one) serves as an indispensable internal standard (IS) in the quantitative bioanalysis of edaravone and its prodrugs, owing to its near-identical chemical properties to the non-deuterated analyte combined with a distinct mass difference (+5 Da) that enables unambiguous differentiation via mass spectrometry. This deuterated analog corrects for analyte loss during sample preparation, matrix-induced ionization suppression/enhancement in the mass spectrometer, and chromatographic variability, thereby ensuring quantification accuracy essential for preclinical and clinical pharmacokinetic studies. Its structural integrity under analytical conditions – maintaining co-elution with edaravone while providing a separate MS/MS transition – is fundamental to its reliability [1] [2] [4].

Table 1: Key Characteristics of Edaravone D5 as an Internal Standard

CharacteristicValue/DescriptionAnalytical Impact
Isotopic Purity≥99% deuterium incorporationMinimizes interference from unlabeled species in the IS channel
Primary MS/MS Transitionm/z 175.1 → 133.0 (vs. m/z 174.1 → 132.0 for Edaravone)Enables specific, simultaneous detection alongside analyte
Chemical StabilityStable under sample processing (acidification, extraction) conditionsEnsures consistent recovery correction throughout analysis
Chromatographic BehaviorCo-elution with native edaravoneCorrects for matrix effects occurring during elution
Absence of MetabolitesDoes not generate deuterated metabolites interfering with analyte channelsMaintains specificity throughout pharmacokinetic profiles

Optimization of LC-MS/MS Protocols for Quantification Accuracy

The integration of edaravone-d5 necessitates careful optimization of LC-MS/MS parameters to maximize sensitivity and precision while ensuring the deuterated IS behaves identically to the analyte throughout the analytical workflow. Critical parameters include:

  • Chromatography: Reversed-phase chromatography using C18 columns (e.g., Agilent Zorbax SB-Aq, Waters CORTECS C18+) with mobile phases consisting of acidified water (0.01-0.1% formic acid or 0.03% acetic acid) and acetonitrile or methanol is standard. Gradient elution is often employed for complex matrices like feces or tissue homogenates to achieve adequate resolution of edaravone and its IS from endogenous interferences. Isocratic methods (e.g., 0.1% formic acid:methanol, 90:10) are feasible for cleaner matrices like plasma [1] [2] [6]. The retention time of edaravone-d5 must precisely match that of edaravone (typically within ±0.05 min) to ensure accurate compensation for ion suppression/enhancement effects.
  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is universally employed. Optimization of source parameters (capillary voltage, source temperature, desolvation gas flow) and compound-dependent parameters (cone voltage, collision energy) for both edaravone and edaravone-d5 is performed to maximize the precursor > product ion signal intensity. The primary transitions monitored are m/z 174.1 → 132.0 for edaravone and m/z 175.1 → 133.0 for edaravone-d5 [2] [7]. Dwell times need optimization to ensure sufficient data points across the narrow chromatographic peaks typical of UPLC methods.
  • Sample Preparation: Protein precipitation (PP) using acetonitrile or methanol with acidification (e.g., perchloric acid, trichloroacetic acid) is common for plasma/serum and CSF, effectively denaturing proteins and stabilizing the easily oxidized edaravone. Solid-phase extraction (SPE), particularly mixed-mode cation exchange (MCX), offers superior clean-up for complex matrices like feces, urine, and tissue homogenates, reducing matrix effects but adding complexity. Crucially, edaravone-d5 is added to the biological sample at the very beginning of processing (before PP or SPE) to track and correct for recovery of the analyte through all steps [1] [6] [7].

Method Validation in Diverse Biological Matrices (Plasma, CSF, Feces)

The use of edaravone-d5 as IS underpins the rigorous validation of bioanalytical methods according to regulatory guidelines (e.g., FDA, EMA). Validation demonstrates the method's reliability for its intended use in specific matrices:

  • Specificity: Edaravone-d5 ensures the analyte peak (edarvone) is correctly identified and free from co-eluting interferences originating from the biological matrix (e.g., phospholipids in plasma, bile acids in feces, high salt content in CSF) or potential metabolites. Chromatograms from blank matrix samples show no significant peaks at the retention times and transitions of analyte or IS [1].
  • Accuracy and Precision: Accuracy (% bias from nominal concentration) and precision (% relative standard deviation, RSD) are assessed using quality control (QC) samples at low, medium, and high concentrations across multiple runs. Edaravone-d5 corrects for run-to-run variability, enabling methods to achieve typical acceptance criteria of ±15% bias and ≤15% RSD (±20% at LLOQ). Validation data demonstrates reliable quantification across diverse matrices [1]:
  • Plasma/Serum: Standard validation levels (e.g., LLOQ 2-50 ng/mL).
  • CSF: Requires higher sensitivity due to lower concentrations; LLOQs around 2-10 ng/mL achievable.
  • Feces/Tissue Homogenates: Presents significant challenges due to complexity; extraction recovery correction by edaravone-d5 is vital. Validation includes assessment of homogeneity and stability during homogenization.
  • Linearity: Calibration curves using matrix-matched standards, with analyte/IS peak area ratios plotted against concentration, demonstrate linearity (e.g., R² > 0.99) over the relevant range. Edaravone-d5 corrects for matrix effects, ensuring consistent response factors across the range.
  • Recovery and Matrix Effects: Absolute recovery of edaravone (and the IS) is determined by comparing peak areas of extracted samples to unextracted standards at equivalent concentrations. Matrix effects are assessed by comparing peak areas of standards spiked post-extraction into blank matrix extract versus pure solvent. The use of edaravone-d5 as IS inherently corrects for differential matrix effects between the analyte and IS if they co-elute perfectly and have similar physicochemical behavior, significantly improving quantification accuracy compared to non-isotopic IS [1] [6].
  • Stability: Validation includes assessment of analyte stability under conditions mimicking sample handling and storage (bench-top, frozen, freeze-thaw cycles, processed sample stability). Edaravone-d5 tracks degradation of the analyte during sample processing and analysis, confirming the measured concentration reflects the true sample concentration at the time of collection.

Table 2: Summary of Method Validation Performance Using Edaravone D5 IS Across Matrices (Representative Data)

Validation ParameterPlasma/SerumCerebrospinal Fluid (CSF)Feces/Tissue Homogenates
LLOQ (ng/mL or ng/g)2 - 102 - 1020 - 50
Accuracy (% Bias)-4.2% to +6.8%-5.1% to +7.3%-8.5% to +9.1%
Precision (% RSD)1.2% - 8.7%2.5% - 10.2%3.8% - 12.5%
Linearity Range (ng/mL or ng/g)2 - 50002 - 100020 - 5000
Absolute Recovery (%)85.2 ± 4.378.6 ± 6.165.3 ± 8.7*
Matrix Factor (IS Normalized)0.98 - 1.020.96 - 1.040.93 - 1.07
Key Sample PrepProtein Precipitation (Acidified)Protein Precipitation (Acidified)SPE (e.g., Oasis MCX)

*Recovery from feces/tissue often requires more extensive homogenization and extraction, impacting absolute yield, but IS correction ensures accuracy.

Comparative Sensitivity Analysis: Edaravone D5 vs. Non-Deuterated Analogs

Edaravone-d5 provides a significant advantage in sensitivity and accuracy over non-deuterated internal standards (e.g., structural analogs like 3-methyl-1-p-tolyl-5-pyrazolone) when quantifying edaravone via LC-MS/MS. The core advantage lies in the mitigation of matrix effects. Co-eluting matrix components can significantly suppress or enhance analyte ionization. Because edaravone-d5 co-elutes almost identically with edaravone, it experiences nearly identical matrix effects. When the analyte-to-IS peak area ratio is used, these effects cancel out. Non-deuterated IS, which inevitably elute at slightly different times, experience different matrix effects, leading to inaccurate correction and higher variability in quantification, particularly near the lower limit of quantification (LLOQ) [4] [6].

Empirical comparisons demonstrate this superiority:

  • Lower LLOQs: Methods employing edaravone-d5 consistently achieve lower LLOQs (typically 1-5 ng/mL in plasma) compared to methods using non-deuterated IS (often 10-100 ng/mL or higher). For instance, Li et al. achieved an LLOQ of 2 ng/mL in organ matrices using edaravone-d5, while methods without it reported LLOQs of 50-100 ng/mL [1] [4]. This enhanced sensitivity is crucial for characterizing terminal elimination phases and low-exposure matrices like CSF.
  • Improved Precision and Accuracy at Low Concentrations: Data near the LLOQ shows significantly tighter precision (%RSD) and lower bias when edaravone-d5 is used versus non-deuterated IS. The precision improvement can be substantial, often reducing %RSD by half or more at the LLOQ level. This is directly attributable to the superior correction of matrix effects by the co-eluting deuterated IS [6].
  • Reduced Matrix Effect Variability: Studies quantifying matrix effects (by comparing analyte response in post-extraction spiked matrix vs. neat solution) show that IS-normalized matrix effects (using edaravone-d5) consistently cluster around 100% (e.g., 85-115%), indicating effective compensation. Non-normalized effects or those using a non-deuterated IS often show much wider variation (e.g., 50-150%), directly impacting accuracy, especially in diverse sample sets [1].

Table 3: Comparative Sensitivity and Performance: Edaravone D5 vs. Non-Deuterated IS

Performance MetricEdaravone D5 as ISNon-Deuterated Analog as ISAdvantage of D5
Typical LLOQ (Plasma, ng/mL)1 - 510 - 10010-100x Lower LLOQ
Precision at LLOQ (% RSD)≤ 10 - 15%Often ≥ 15 - 20%Improved Reliability at Low Levels
Accuracy at LLOQ (% Bias)± 10 - 15%Often > ±20%Enhanced Accuracy at Low Levels
Matrix Effect CompensationExcellent (IS-normalized MF ~100%)Poor to Moderate (IS-normalized MF highly variable)Superior Correction, Lower Variability
Suitability for Complex Matrices (e.g., Feces)High (Robust correction achievable)Low (Highly variable correction)Enables Reliable Tissue/Excretion Studies

Cross-Matrix Compatibility in Preclinical Species (Rats, Beagle Dogs)

Edaravone-d5 demonstrates exceptional utility as a universal internal standard across diverse biological matrices encountered in preclinical pharmacokinetic and tissue distribution studies in rats and beagle dogs. Its physicochemical similarity to edaravone ensures consistent behavior during the extraction and analysis of vastly different sample types, enabling direct comparison of concentrations across compartments within a single study using a harmonized analytical method [1].

  • Comprehensive Matrix Coverage: Validated methodologies utilizing edaravone-d5 have been successfully applied to quantify edaravone (often derived from prodrugs like TEJ-1704) in:
  • Plasma/Serum: Standard matrix for PK profiling.
  • Cerebrospinal Fluid (CSF): Critical for assessing CNS penetration of neuroprotective agents. Edaravone-d5 enables sensitive detection despite low concentrations.
  • Tissues: Including brain, heart, lung, liver, kidney, spleen, and gastrointestinal tract. Efficient homogenization and extraction protocols (often SPE-based) are employed, with edaravone-d5 correcting for variable recovery and matrix effects between tissue types. Studies show higher distribution to heart, lung, and kidney after prodrug administration [1].
  • Excreta: Urine and feces for mass balance and excretion studies. Feces, being highly complex, particularly benefits from the clean-up enabled by SPE methods and the correction provided by co-eluting edaravone-d5. Research indicates approximately equal excretion of edaravone-related material via urine and feces [1].
  • Species-Specific Method Adaptation: While the core LC-MS/MS method (column, mobile phase, MS transitions) often remains consistent between rat and dog studies, sample preparation may require optimization. For example, plasma protein binding differences or fecal composition between species might necessitate adjustments in extraction solvent volumes, homogenization intensity, or SPE washing conditions. Crucially, edaravone-d5 performs robustly as the IS throughout these adaptations, providing a stable reference point. Validation parameters (accuracy, precision) are established separately for each matrix in each species, confirming the reliability of the IS-supported method [1].
  • Enabling Tissue Distribution Studies: The ability to reliably quantify edaravone in tissues using edaravone-d5 is fundamental to understanding the pharmacokinetics of prodrugs like TEJ-1704. Studies revealed that while TEJ-1704 itself showed low plasma Cmax, its conversion to edaravone resulted in high systemic exposure (AUC) and specific tissue distribution patterns (e.g., heart, lung, kidney), with lower than expected CSF penetration. This critical insight into biodistribution relies entirely on the accuracy provided by the deuterated IS across these heterogeneous matrices [1].

Table 4: Edaravone D5 Performance in Key Matrices Across Preclinical Species

MatrixPreclinical SpeciesKey Sample Preparation ConsiderationEdaravone D5 Performance Insight
Plasma/SerumRat, Beagle DogAcidification (e.g., SMB, TCA) essential during PP to stabilize edaravoneConsistent high recovery (>85%) and effective ME compensation enable robust PK profiling.
Cerebrospinal Fluid (CSF)Rat, Beagle DogLimited volume; often requires miniaturized PP. High sensitivity needed.Enables reliable quantification at low ng/mL levels crucial for assessing CNS exposure.
Tissue (e.g., Brain, Liver, Kidney)RatHomogenization (buffer/organic solvent); often requires SPE clean-up.Corrects for variable recovery and severe ME across different tissue types; critical for accurate tissue:plasma ratios.
FecesRat, Beagle DogHomogenization in buffer; complex matrix necessitates robust SPE (e.g., Oasis MCX).Essential for overcoming severe ion suppression; enables accurate mass balance/excretion studies.
UrineRat, Beagle DogDilution or direct injection possible; SPE may be used for cleaner extracts.Performs well with simpler sample prep; accurate even with potential dilution effects.

Properties

CAS Number

1228765-67-0

Product Name

Edaravone D5

IUPAC Name

5-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)-4H-pyrazol-3-one

Molecular Formula

C10H10N2O

Molecular Weight

179.23 g/mol

InChI

InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3/i2D,3D,4D,5D,6D

InChI Key

QELUYTUMUWHWMC-VIQYUKPQSA-N

SMILES

CC1=NN(C(=O)C1)C2=CC=CC=C2

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=CC=C2

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)CC(=N2)C)[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.